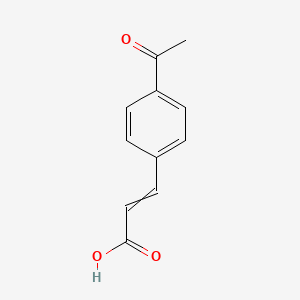

3-(4-Acetylphenyl)prop-2-enoic acid

CAS No.: 18910-24-2

Cat. No.: VC14093501

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18910-24-2 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 3-(4-acetylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H10O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an acetyl-functionalized benzene ring with a propenoic acid chain. The α,β-unsaturated system (C=C–COOH) confers electrophilic reactivity at the β-carbon, while the acetyl group enhances electron-withdrawing effects, influencing both stability and reaction kinetics. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Acetylphenyl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 190.195 g/mol |

| SMILES Notation | CC(=O)C1=CC=C(C=C1)C=CC(=O)O |

| InChI Key | InChI=1S/C11H10O3/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3 |

The conjugated system is evident in UV-Vis spectra, with absorption maxima typically observed near 280 nm due to π→π* transitions.

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, theoretical calculations suggest a melting point range of 220–225°C, consistent with related cinnamic acid derivatives. The compound’s solubility profile is solvent-dependent:

-

Polar solvents: Moderately soluble in ethanol and DMSO (≈50 mg/mL at 25°C).

-

Nonpolar solvents: Insoluble in hexane or toluene.

Synthesis Methodologies

Traditional Approaches

Classical synthesis routes include:

-

Aldol Condensation: Reacting 4-acetylbenzaldehyde with malonic acid under basic conditions (e.g., piperidine catalyst). Yields typically range from 60–70%.

-

Michael Addition: Utilizing acetylphenylmagnesium bromide and acrylic acid derivatives. This method offers superior stereocontrol but requires anhydrous conditions.

Green Synthesis via Mizoroki-Heck Cross-Coupling

A recent breakthrough involves palladium N-heterocyclic carbene (NHC) catalysts in aqueous media :

Procedure:

-

React 4-bromoacetophenone (1.0 mmol) with acrylic acid (1.5 mmol) in water.

-

Add 0.5 mol% Pd-NHC catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)).

-

Heat at 90°C for 2 hours under reflux.

Outcomes:

Chemical Reactivity and Mechanistic Insights

Electrophilic Additions

The α,β-unsaturated system undergoes regioselective attacks:

-

Nucleophilic Additions: Amines or thiols preferentially add to the β-carbon. For example, reaction with benzylamine yields 3-(4-acetylphenyl)-3-(benzylamino)propanoic acid.

-

Diels-Alder Reactions: Serves as a dienophile with electron-rich dienes (e.g., furan), producing bicyclic adducts.

Photochemical Behavior

Upon UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition, forming a cyclobutane derivative. This property is exploitable in photoresponsive materials.

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

-

Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

-

Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) via caspase-3 activation.

Polymer Science

Incorporation into polyesters enhances thermal stability (T₅% degradation = 280°C vs. 210°C for unmodified polymers).

Future Directions and Research Challenges

Catalyst Development

Immobilizing Pd-NHC complexes on magnetic nanoparticles could improve recyclability, reducing costs for large-scale synthesis .

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume